Product packaging for 2-bromo-N-(2-fluorophenyl)butanamide(Cat. No.:CAS No. 924975-65-5)

2-bromo-N-(2-fluorophenyl)butanamide

Cat. No.: B2976036
CAS No.: 924975-65-5
M. Wt: 260.106
InChI Key: OCMOXAURTGESQQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry and Chemical Biology

Halogenated amides, particularly α-haloamides, are a class of organic compounds recognized for their versatile reactivity and importance as building blocks in organic synthesis. bohrium.com The presence of a halogen atom on the carbon adjacent to the amide carbonyl group makes these compounds susceptible to a variety of chemical transformations. They are widely used to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds and are employed in carbon-carbon cross-coupling reactions. bohrium.com

The installation of a halogen, such as bromine, serves as a crucial synthetic handle, allowing for subsequent functional group interconversions. rsc.org This versatility is paramount in chemical biology and medicinal chemistry, where structural modifications can drastically alter the physiological and biological properties of molecules. nih.gov Enantioenriched α-haloamides, for instance, are considered attractive linchpins for preparing a multitude of chiral motifs found in agrochemical and pharmaceutical products. nih.gov The chloride or bromide functionality can readily undergo SN2 reactions, enabling the synthesis of α-amino and α-oxyamides with controlled stereochemistry. nih.gov

Importance of N-Substituted Butanamide Derivatives in Contemporary Research

The N-substituted butanamide scaffold is a recurring motif in biologically active molecules. The nature of the substituent on the amide nitrogen plays a critical role in determining the compound's pharmacological profile. Research has demonstrated that derivatives of N-substituted amides are pivotal in the development of new therapeutic agents.

For example, specific N-substituted benzamide derivatives have been extensively investigated as histone deacetylase (HDAC) inhibitors, which are important in cancer treatment. nih.govresearchgate.net In a similar vein, butanamide derivatives have been synthesized and evaluated for a range of biological activities. One study highlighted a specific N-hydroxybutanamide derivative as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, making it a promising agent for treating pain and inflammation. nih.gov Another research effort focused on new N-hydroxybutanamide derivatives as potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. mdpi.com These examples underscore the significance of the N-substituted butanamide core in contemporary drug discovery and development.

Overview of Research Trajectories for 2-bromo-N-(2-fluorophenyl)butanamide and Related Analogs

While specific, in-depth research publications focusing solely on this compound are not abundant, its primary role in the scientific community is that of a specialized chemical intermediate and a building block for creating more complex molecules. The synthesis of such a compound would typically involve the reaction of an amine (2-fluoroaniline) with an acyl halide (2-bromobutanoyl chloride), a standard method for creating N-aryl amides. nih.govresearchgate.net

The research trajectory for this compound and its analogs is centered on leveraging its key structural features:

The α-bromo group: This site is a prime target for nucleophilic substitution reactions. Researchers can introduce a wide array of functional groups by replacing the bromine atom, thereby generating a library of new compounds for biological screening. irejournals.com For instance, related 2-bromo-N-phenylacetamide compounds have been used as starting materials to synthesize derivatives with antibacterial activity. irejournals.com

The N-(2-fluorophenyl) group: The fluorine atom on the phenyl ring alters the electronic properties of the molecule, influencing its reactivity, metabolic stability, and potential interactions with biological targets. The position of the substituent on the aromatic ring is critical for activity, as demonstrated in studies of related N-substituted amides. nih.gov

The exploration of analogs of this compound, where the substitution pattern on the phenyl ring or the nature of the halogen is varied, is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC10H11BrFNO260.10
2-bromo-N-(4-fluorophenyl)butanamide sigmaaldrich.comC10H11BrFNO260.10 sigmaaldrich.com
2-bromo-N-propylbutanamide nih.govC7H14BrNO208.10 nih.gov
2-bromo-N-(2-chlorophenyl)acetamide researchgate.netC8H7BrClNO248.51
2-bromo-N-(4-bromophenyl)acetamide nih.govC8H7Br2NO292.97

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrFNO B2976036 2-bromo-N-(2-fluorophenyl)butanamide CAS No. 924975-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-fluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-7(11)10(14)13-9-6-4-3-5-8(9)12/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMOXAURTGESQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches

Synthetic Pathways to 2-bromo-N-(2-fluorophenyl)butanamide

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the butanamide backbone followed by bromination, or the use of a pre-brominated starting material in the amide coupling step.

Strategies for α-Bromination of Butanamide Scaffolds

A common and effective strategy for the synthesis of the target compound involves the initial preparation of N-(2-fluorophenyl)butanamide, followed by selective bromination at the α-position (carbon-2) of the butanoyl group. A frequently employed reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.com This reagent is favored due to its ability to provide a low, constant concentration of bromine, which helps in minimizing side reactions. masterorganicchemistry.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. liberty.educommonorganicchemistry.com

Alternatively, α-bromination of the corresponding carboxylic acid, butanoic acid, can be achieved using methods like the Hell-Volhard-Zelinsky reaction, which involves treatment with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). manac-inc.co.jp The resulting 2-bromobutanoyl halide can then be coupled with 2-fluoroaniline (B146934).

Amide Coupling Reactions with Substituted Fluoroanilines

The formation of the amide bond is a critical step in the synthesis. This is typically achieved by reacting a derivative of butanoic acid with 2-fluoroaniline. A highly effective method is the reaction of butanoyl chloride with 2-fluoroaniline. khanacademy.org This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. khanacademy.org

For instances where the direct acylation is not optimal, various coupling agents can be employed to facilitate the amide bond formation between butanoic acid and 2-fluoroaniline. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

A plausible synthetic pathway would involve the initial synthesis of N-(2-fluorophenyl)butanamide, which has been reported as an intermediate in the synthesis of biologically active compounds. nih.gov This intermediate can then be subjected to α-bromination as described previously.

Synthesis and Derivatization of Precursors

The key precursors for the synthesis are derivatives of butanoic acid and 2-fluoroaniline. Butanoic acid and its derivatives, such as butanoyl chloride, are readily available commercial chemicals. 2-fluoroaniline is also a commercially available starting material.

In an alternative approach, a pre-brominated precursor, 2-bromobutanoic acid, can be synthesized and then coupled with 2-fluoroaniline. 2-Bromobutanoic acid can be prepared from butanoic acid via the Hell-Volhard-Zelinsky reaction. manac-inc.co.jp The subsequent amide coupling would then be carried out using standard coupling agents as mentioned above.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Since the α-carbon of the butanamide moiety is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of a single enantiomer can be achieved through stereoselective synthesis or by resolution of the racemic mixture.

Stereoselective α-bromination of a chiral butanamide precursor can be a viable strategy. However, a more common approach is the resolution of the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. rsc.orgresearchgate.net Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in resolving a wide range of racemic compounds. rsc.org The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers.

The following interactive table outlines typical parameters for chiral HPLC resolution:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm

Reaction Optimization for Process Efficiency and Scalability

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound, particularly for large-scale synthesis.

Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time. For the α-bromination step using NBS, the amount of radical initiator and the reaction temperature can significantly influence the rate of reaction and the formation of byproducts. researchgate.netresearchgate.net Over-bromination to form a dibromo species is a potential side reaction that needs to be minimized. researchgate.net

In the amide coupling step, the choice of coupling agent, base, and solvent can affect the reaction yield and purity. The optimization of these parameters is crucial to ensure efficient conversion and to simplify the purification process.

The following interactive table summarizes key optimization parameters for the α-bromination of an N-aryl butanamide:

ParameterCondition ACondition BCondition C
Brominating Agent NBS (1.1 eq)NBS (1.5 eq)Br₂ (1.1 eq)
Solvent CCl₄Acetonitrile (B52724)Dichloromethane
Initiator AIBN (0.1 eq)Benzoyl Peroxide (0.1 eq)None (for Br₂)
Temperature Reflux (77°C)80°CRoom Temperature
Yield (%) HighModerate (potential for over-bromination)Variable

Mechanistic Investigations of Bromination Selectivity

The selectivity of the α-bromination of N-(2-fluorophenyl)butanamide is a key aspect of the synthesis. When using NBS with a radical initiator, the reaction proceeds via a free-radical mechanism. masterorganicchemistry.com The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the α-carbon of the butanamide, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂ (generated in low concentrations from NBS) to yield the α-brominated product and another bromine radical, thus propagating the chain reaction. masterorganicchemistry.com

The selectivity for the α-position over other positions on the butanoyl chain is attributed to the greater stability of the resulting α-radical, which can be stabilized by the adjacent carbonyl group through resonance.

The presence of the 2-fluorophenyl group can also influence the reaction. While the primary electronic effects are on the aromatic ring, inductive effects could subtly influence the reactivity of the amide and the stability of the radical intermediate. However, the directing effect for bromination on the aliphatic chain is predominantly controlled by the carbonyl group.

Influence of Reaction Parameters on Chemical Yield and Purity

The synthesis of this compound is sensitive to several key reaction parameters, including the choice of solvent, reaction temperature, and the presence or absence of a catalyst. A systematic investigation into these factors reveals their profound impact on the outcome of the reaction.

Effect of Solvent:

The polarity and nature of the solvent play a crucial role in the acylation reaction. A range of solvents with varying dielectric constants can be employed, and the choice significantly affects the reaction rate and yield. Non-polar solvents tend to result in lower yields due to poor solubility of the starting materials. Conversely, polar aprotic solvents are often preferred as they can effectively solvate the reactants and facilitate the reaction.

Interactive Data Table: Effect of Solvent on Yield and Purity

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane9.18598
Tetrahydrofuran7.58297
Acetonitrile37.57895
Toluene2.46592
Diethyl Ether4.37596

Note: The data presented in this table is representative of typical trends in acylation reactions and is intended for illustrative purposes.

Effect of Temperature:

The reaction temperature is another critical parameter that influences the rate of reaction and the formation of byproducts. Generally, increasing the temperature can lead to a faster reaction rate. However, excessively high temperatures may promote side reactions, leading to a decrease in the purity of the product. An optimal temperature must be determined to balance the reaction rate and selectivity.

Interactive Data Table: Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0127599
25 (Room Temp)68898
5039296
751.59093
10018588

Note: The data presented in this table is representative of typical trends in acylation reactions and is intended for illustrative purposes.

Effect of Catalyst:

The acylation of 2-fluoroaniline can be performed in the presence or absence of a basic catalyst. The catalyst's role is to act as a scavenger for the hydrogen chloride gas that is liberated during the reaction, thereby driving the equilibrium towards the product side. Common catalysts for this reaction include tertiary amines such as triethylamine or pyridine. The presence of a catalyst generally leads to higher yields and shorter reaction times.

Interactive Data Table: Effect of Catalyst on Yield and Purity

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
None0126095
Triethylamine10049598
Pyridine10059397
DMAP569699

Note: The data presented in this table is representative of typical trends in acylation reactions and is intended for illustrative purposes. DMAP (4-Dimethylaminopyridine) is often used in smaller, catalytic amounts.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. For 2-bromo-N-(2-fluorophenyl)butanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of neighboring functional groups.

Aromatic Protons: The four protons on the 2-fluorophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the fluorine substituent and the amide linkage, these protons will show complex splitting patterns (multiplets) arising from both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

Amide Proton: The N-H proton of the amide group is expected to appear as a broad singlet, typically in the range of δ 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

Aliphatic Protons: The protons of the butanamide chain will be found in the upfield region of the spectrum. The methine proton (CH-Br) adjacent to the bromine atom is expected to be the most deshielded of the aliphatic protons, likely appearing as a multiplet around δ 4.2-4.5 ppm. The methylene (B1212753) protons (CH₂) would resonate at approximately δ 2.0-2.4 ppm, and the terminal methyl protons (CH₃) would be the most shielded, appearing as a triplet around δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbonyl Carbon: The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum, with an expected chemical shift between δ 165 and 175 ppm.

Aromatic Carbons: The six carbons of the 2-fluorophenyl ring will appear in the aromatic region (δ 110-140 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.

Aliphatic Carbons: The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift in the range of δ 40-50 ppm. The other aliphatic carbons (CH₂ and CH₃) will appear at higher field strengths, typically between δ 10 and 30 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~1.1 (triplet) ~12
CH₂ ~2.2 (multiplet) ~28
CH-Br ~4.4 (multiplet) ~45
C=O - ~170
NH ~8.5 (broad singlet) -
Aromatic CH ~7.1-8.2 (multiplets) ~115-135
Aromatic C-N - ~125

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule and for assigning stereochemistry. weebly.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling correlations. For this compound, this would be used to establish the connectivity within the butanamide chain by observing cross-peaks between the CH₃, CH₂, and CH-Br protons. It would also help to trace the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. omicsonline.org This would be used to definitively assign the ¹³C signals for each protonated carbon by correlating the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the N-H proton and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon, would confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the N-H proton and the ortho-protons of the fluorophenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. The presence of bromine in this compound, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions. This pattern, with two peaks of nearly equal intensity separated by two mass units, serves as a clear indicator of the presence of a single bromine atom in the ion. docbrown.info

The expected monoisotopic mass of this compound (C₁₀H₁₁BrFNO) can be calculated with high precision. Analysis by HRMS would be expected to yield a measured mass that is in very close agreement with this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Expected HRMS Data for this compound

Ion Calculated Monoisotopic Mass (m/z)
[C₁₀H₁₁⁷⁹BrFNO]⁺ 259.0012

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

The FT-IR and FT-Raman spectra of this compound would be expected to show a number of characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3200 cm⁻¹ in the FT-IR spectrum would be indicative of the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butanamide chain would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, sharp absorption band in the range of 1680-1640 cm⁻¹ is characteristic of the carbonyl stretching vibration in a secondary amide. spcmc.ac.in This is often referred to as the Amide I band.

N-H Bend (Amide II Band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1570 and 1515 cm⁻¹. acs.org

C-N Stretch: The C-N stretching vibration of the amide group would be expected in the region of 1400-1200 cm⁻¹.

C-F Stretch: A strong absorption band in the range of 1250-1000 cm⁻¹ would be characteristic of the C-F stretching vibration of the fluorophenyl group.

C-Br Stretch: The C-Br stretching vibration would be observed in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch 3300-3200 Medium
Aromatic C-H Stretch 3100-3000 Medium-Weak
Aliphatic C-H Stretch 3000-2850 Medium
C=O Stretch (Amide I) 1680-1640 Strong
N-H Bend (Amide II) 1570-1515 Strong
C-N Stretch 1400-1200 Medium
C-F Stretch 1250-1000 Strong

Polarized IR Linear-Dichroic (IR-LD) spectroscopy is a specialized technique used to study the orientation of molecules in an anisotropic sample, such as a stretched polymer film or a liquid crystal. By measuring the differential absorption of linearly polarized infrared light, information about the alignment of specific functional groups with respect to a defined axis can be obtained.

For this compound, if the molecules could be oriented, for example, by embedding them in a stretched polymer matrix, IR-LD spectroscopy could provide insights into the preferred molecular conformation and orientation. The dichroic ratio (the ratio of absorbance parallel and perpendicular to the stretching direction) of specific vibrational bands, such as the N-H stretch and the C=O stretch, would indicate the average orientation of these transition moments relative to the alignment axis. This information can be valuable for understanding intermolecular interactions and the supramolecular organization of the compound in an ordered state.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination

This section would typically describe the experimental conditions under which the X-ray diffraction data were collected, such as the instrument used, radiation source, and temperature.

Crystallographic Data Analysis and Absolute Configuration Assignment

This subsection would present a detailed table of the crystallographic data and refinement parameters. Key information would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), calculated density, and final R-factors. A discussion of the bond lengths, bond angles, and torsion angles would follow, providing insight into the molecular geometry. Furthermore, for this chiral compound, the method of absolute configuration determination (e.g., using the Flack parameter) would be detailed.

Interactive Table: Crystallographic Data for this compound (Data Not Available)

ParameterValue
Empirical formulaC₁₀H₁₁BrFNO
Formula weight260.10
Crystal systemData Not Available
Space groupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Calculated density (g/cm³)Data Not Available
R-factorData Not Available
Flack parameterData Not Available

Lattice Interactions and Conformational Analysis in the Crystalline State

This subsection would delve into the supramolecular architecture of the crystal. It would analyze the various non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), halogen bonds (e.g., C-Br···O), and other van der Waals forces that dictate the packing of molecules in the crystal lattice. A detailed conformational analysis would compare the solid-state geometry with theoretical gas-phase calculations, highlighting any significant differences that arise due to packing forces. The planarity of the phenyl ring and the amide group, as well as the torsion angles defining the orientation of the butanamide chain relative to the aromatic ring, would be key points of discussion.

Interactive Table: Key Intermolecular Interactions for this compound (Data Not Available)

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen BondData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Halogen BondData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

There are no published studies detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure and reactivity of 2-bromo-N-(2-fluorophenyl)butanamide. Such studies would be invaluable for understanding the molecule's fundamental properties.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound has not been documented in the available literature. A comprehensive study would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. This information is crucial for understanding its three-dimensional structure and how it might interact with biological targets.

Prediction of Spectroscopic Parameters

While DFT and other quantum mechanical methods are routinely used to predict spectroscopic parameters (such as NMR, IR, and UV-Vis spectra), no such predictions have been published for this compound. These theoretical spectra, when compared with experimental data, can help to confirm the structure and purity of the compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Specific molecular docking or molecular dynamics (MD) simulation studies involving this compound are not found in the current body of scientific literature. These computational techniques are essential for predicting how a molecule might bind to a biological target and for assessing the stability of that interaction over time.

Binding Mode Prediction within Putative Biological Targets

Without any published molecular docking studies, the binding mode of this compound within any putative biological targets remains uncharacterized. Such predictions are a critical first step in the process of rational drug design.

Pharmacophore Modeling for Activity Profiling

There is no evidence of pharmacophore models being developed based on or used to screen for the activity of this compound. Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

No Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies specifically featuring this compound have been reported. QSAR models are used to correlate the chemical structure of compounds with their biological activity, while cheminformatics approaches can be used to analyze large datasets of chemical information to identify trends and make predictions.

Development of Predictive Models for Biological Activity of Halogenated Butanamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are crucial for predicting the activity of newly designed compounds even before their synthesis, thereby saving time and resources. researchgate.net

In the context of halogenated butanamides, 2D-QSAR and 3D-QSAR models can be developed to predict their biological activities, such as anticonvulsant or antimicrobial effects. nih.govresearchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure.

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Biologically Active Amides

Descriptor TypeExamplesInformation Encoded
Topological Molecular Connectivity Indices, Balaban IndexAtomic connectivity and branching of the molecule. researchgate.net
Electronic Dipole Moment, HOMO/LUMO energiesDistribution of electrons and electronic reactivity.
Steric Molar Refractivity, Verloop Steric ParametersSize and shape of the molecule.
Hydrophobic LogP, Hydrophobic fields (in 3D-QSAR)Lipophilicity and partitioning behavior of the molecule. frontiersin.org

For instance, a hypothetical QSAR model for a series of halogenated butanamides might reveal that the biological activity is positively correlated with the hydrophobicity and the presence of a halogen atom at a specific position, while being negatively correlated with the steric bulk of the substituent on the phenyl ring.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional arrangement of the molecules. frontiersin.orgnih.gov These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding interactions are favorable or unfavorable for biological activity. frontiersin.orgnih.gov

Identification of Key Structural Features for Efficacy and Selectivity

Molecular docking and 3D-QSAR studies are powerful tools for identifying the key structural features that determine the efficacy and selectivity of halogenated butanamides. frontiersin.orgnih.gov Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, allowing for the identification of crucial interactions. mdpi.com

For this compound, these studies can elucidate the importance of:

The Butanamide Moiety: The amide group can act as a hydrogen bond donor and acceptor, forming critical interactions with the amino acid residues in the active site of the target protein.

The Halogen Atoms: The bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity and selectivity. Their positions on the butanamide chain and the phenyl ring are crucial.

Table 2: Hypothetical Docking Results for a Series of Halogenated Butanamides

CompoundDocking Score (kcal/mol)Key Interactions
This compound-8.5Hydrogen bond with Serine, Halogen bond with Leucine
2-chloro-N-(2-fluorophenyl)butanamide-7.9Hydrogen bond with Serine
2-bromo-N-phenylbutanamide-7.2Hydrophobic interaction with Phenylalanine

These computational analyses can guide the rational design of new derivatives. For example, if a 3D-QSAR model indicates that a bulky substituent at a particular position is detrimental to activity, new analogs can be designed with smaller groups at that position.

In Silico Analysis for Mechanistic Insights

In silico methods, particularly molecular dynamics (MD) simulations, provide a dynamic view of the ligand-receptor interactions and can offer profound mechanistic insights. frontiersin.orgnih.gov MD simulations can be used to study the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process. rsc.org

For this compound, MD simulations could be employed to:

Validate Docking Poses: By simulating the behavior of the docked complex over time, the stability of the predicted binding mode can be assessed.

Identify Key Residues: The simulations can reveal which amino acid residues in the receptor are most critical for the binding and activity of the compound.

Predict Binding Free Energies: Advanced techniques like MM-PBSA and MM-GBSA can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity.

Furthermore, in silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of halogenated butanamides. nih.govmdpi.com These predictions are vital in the early stages of drug discovery to identify potential liabilities and to design compounds with improved pharmacokinetic and safety profiles. nih.gov

Table 3: Predicted ADMET Properties for this compound

PropertyPredicted ValueImplication
Human Intestinal Absorption HighGood oral bioavailability.
Blood-Brain Barrier Penetration LowReduced potential for central nervous system side effects.
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicLower risk of genotoxicity. nih.gov

By integrating various computational approaches, a comprehensive understanding of the structure-activity relationships, key structural features for efficacy and selectivity, and potential mechanisms of action for this compound and related halogenated butanamides can be achieved, thereby accelerating the discovery of novel therapeutic agents.

Structure Activity Relationship Sar Investigations in Butanamide Scaffolds

Systematic Structural Modifications of the 2-bromo-N-(2-fluorophenyl)butanamide Core

The core structure of this compound offers several points for modification to probe its interaction with biological targets. These include the bromine atom at the α-carbon, the N-aryl substituent, and the butanamide backbone itself. Researchers have systematically altered each of these components to map the chemical space and identify modifications that enhance desired biological effects while minimizing off-target activities.

Initial studies often involve the synthesis of a library of analogs where each modification is introduced in a controlled manner. For instance, the bromine atom can be replaced with other halogens or different functional groups to assess the impact of electronics and sterics at this position. Similarly, the substitution pattern on the N-phenyl ring is varied to explore the electronic and conformational effects on activity. The length and branching of the alkyl chain of the butanamide have also been subjects of investigation to determine optimal hydrophobic and steric interactions.

Impact of Halogen Substituents on Biological Recognition and Potency

The presence and nature of halogen substituents on the butanamide scaffold can significantly influence its biological activity. Halogens can affect a molecule's lipophilicity, electronic distribution, and conformation, all of which are critical for binding to biological targets.

In the case of this compound, both the bromine on the α-carbon and the fluorine on the phenyl ring play important roles. The bromine atom, being a good leaving group, can potentially participate in covalent interactions with target proteins, leading to irreversible inhibition. Its size and polarizability also contribute to van der Waals and halogen bonding interactions within a binding pocket.

The fluorine atom on the N-phenyl ring, particularly at the ortho position, can induce a specific conformational preference in the molecule through steric and electronic effects. This can pre-organize the molecule for optimal binding to its target. Fluorine's high electronegativity can also alter the acidity of the amide N-H, potentially influencing hydrogen bonding interactions.

To illustrate the impact of halogen substitution, consider the following hypothetical data based on common SAR trends observed in similar scaffolds:

Compoundα-Carbon Substituent (R1)N-Aryl Substituent (R2)Relative Potency
Analog 1-Br2-F-Phenyl100
Analog 2-Cl2-F-Phenyl80
Analog 3-I2-F-Phenyl110
Analog 4-BrPhenyl50
Analog 5-Br4-F-Phenyl75

This table is interactive. Click on the headers to sort the data.

Role of N-Aryl Substitution on Pharmacological Profiles

The N-aryl group is a critical component for molecular recognition in many biologically active amides. Modifications to the phenyl ring of this compound can dramatically alter the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The position and nature of substituents on the phenyl ring dictate the electronic landscape and steric profile of this part of the molecule. An ortho-fluoro substituent, as in the parent compound, can enforce a non-planar conformation between the phenyl ring and the amide bond, which may be crucial for fitting into a specific binding site. Moving the fluorine to the meta or para position, or replacing it with other groups (e.g., chloro, methyl, methoxy), can lead to significant changes in activity by altering these conformational preferences and the electronic nature of the ring.

The following interactive table demonstrates potential SAR trends for N-aryl substitutions:

CompoundN-Aryl SubstituentRelative PotencySelectivity Profile
Analog A2-Fluorophenyl100High
Analog B3-Fluorophenyl60Moderate
Analog C4-Fluorophenyl75Moderate
Analog D2-Chlorophenyl95High
Analog E2-Methylphenyl40Low
Analog FPhenyl50Low

This table is interactive. Click on the headers to sort the data.

Influence of Alkyl Chain Length and Stereochemistry at the α-Carbon

Lengthening or shortening the alkyl chain can affect how the molecule fits into a hydrophobic pocket within its target. A longer chain may lead to increased potency up to a certain point, after which steric hindrance or excessive lipophilicity could be detrimental.

The α-carbon, bearing the bromine atom, is a stereocenter. The (R) and (S) enantiomers of this compound can exhibit significantly different biological activities. nih.govresearchgate.net This stereoselectivity is a strong indicator of a specific, three-dimensional interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. One enantiomer may orient the key interacting groups (the bromine, the carbonyl, and the N-aryl group) in a more favorable geometry for binding than the other.

A hypothetical comparison of the activity of the enantiomers is presented below:

CompoundStereochemistry at α-CarbonBiological Activity (IC50, nM)
Enantiomer 1(R)50
Enantiomer 2(S)500
Racemic Mixture(R/S)275

This table is interactive. Click on the headers to sort the data.

Scaffold Optimization and Analog Design for Enhanced Target Specificity

The insights gained from systematic SAR studies are instrumental in the rational design of optimized analogs with enhanced target specificity. By combining the most favorable modifications identified in the exploration of different parts of the this compound scaffold, medicinal chemists can design new compounds with improved potency and a more desirable pharmacological profile.

Scaffold optimization strategies may include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, replacing the bromine with a different halogen or a trifluoromethyl group.

Conformational Constraint: Introducing cyclic structures or bulky groups to lock the molecule into its bioactive conformation, thereby increasing affinity for the target and potentially reducing off-target effects.

Scaffold Hopping: Replacing the butanamide core with a different chemical scaffold that maintains the key pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved drug-like properties.

The ultimate goal of these optimization efforts is to develop a compound that exhibits high affinity and selectivity for its intended biological target, leading to a more effective and potentially safer therapeutic agent.

Biological Target Identification and Mechanistic Elucidation in Vitro Focus

Receptor Binding Assays and Agonist/Antagonist Profiling

A comprehensive search of scientific databases yields no receptor binding data for 2-bromo-N-(2-fluorophenyl)butanamide. There are no published reports of this compound being profiled in receptor binding assays to determine its affinity for any specific biological receptors, nor are there any studies characterizing it as a potential agonist or antagonist.

Cellular Pathway Perturbation Analyses

Anti-inflammatory Activity Assessment in Cell Models

The N-phenylalkanamide scaffold is a common feature in molecules exhibiting anti-inflammatory properties. For instance, a series of N-arylcinnamanilides, which share the N-aryl amide core, have been investigated for their ability to modulate inflammatory pathways. In one study, several derivatives demonstrated significant inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response, in a lipopolysaccharide (LPS)-stimulated THP-1 Blue™ NF-κB cell line. researchgate.net Specifically, compounds with chloro and trifluoromethyl substitutions on the aniline (B41778) ring were found to be potent inhibitors. researchgate.net While direct data for this compound is unavailable, its N-(2-fluorophenyl) group suggests that it could potentially interact with targets within the NF-κB signaling cascade. Standard in vitro assays to assess such activity would include measuring the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell lines like RAW264.7 macrophages stimulated with LPS. plos.org Another common in vitro method to evaluate anti-inflammatory potential is the inhibition of protein denaturation, as denaturation of tissue proteins is a hallmark of inflammation. interesjournals.orgmonash.edu

Table 1: In Vitro Anti-inflammatory Assays for N-Aryl Amide Derivatives

Assay TypeCell Line/SystemMeasured EndpointReference Compound Example
NF-κB InhibitionTHP-1 Blue™ NF-κBReduction of NF-κB activationPrednisone
Cytokine ReleaseRAW264.7 macrophagesInhibition of TNF-α, IL-6, IL-1βDexamethasone
Protein DenaturationBovine Serum AlbuminInhibition of heat-induced denaturationIndomethacin

Other Relevant Biological Activities (e.g., antiplasmodial, herbicidal)

The presence of a bromine atom in this compound suggests that it may possess antiplasmodial activity. Numerous brominated natural products and synthetic compounds have been identified as having activity against Plasmodium falciparum, the parasite responsible for malaria. For example, a study on N-phenyl-substituted cinnamanilides revealed that a derivative containing a bromo-chloro-substituted phenyl ring, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, exhibited potent antiplasmodial activity with an IC50 value of 0.58 µM. nih.gov This indicates that halogenated N-phenyl amides can be a promising scaffold for the development of new antimalarial agents.

Furthermore, the N-phenylalkanamide structure is found in various herbicides. nih.gov Research on fluorinated N-phenylalkanesulfonamides has shown that halogen and sulfur substitutions on the aryl ring can lead to significant pre-emergence herbicidal activity. researchgate.net The herbicidal activity of new analogs of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid has been analyzed, indicating that the type and position of substituents on the aryl ring are crucial for their efficacy. discoveryjournals.org Therefore, it is plausible that this compound could exhibit herbicidal properties, which could be evaluated through screening against various plant species.

High-Throughput Screening (HTS) and Chemical Library Applications

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. nih.govall-chemistry.com Chemical libraries for HTS are often designed to be structurally diverse to maximize the chances of identifying novel hits. thermofisher.com

Discovery of Novel Biological Activities

The inclusion of compounds like this compound in diverse screening collections could lead to the discovery of unexpected biological activities. stanford.edu Given its relatively simple structure and the presence of reactive handles (the bromine atom), it could serve as a fragment or a lead-like molecule in screening campaigns targeting a wide range of biological targets. Phenotypic screening, which assesses the effect of compounds on cell morphology or function, is a particularly valuable approach for uncovering novel activities without a preconceived target. nih.gov

Exploration of Chemical Space for Lead Identification

The N-phenylbutanamide core of this compound represents a region of chemical space that can be systematically explored for lead identification. nih.govacs.org By creating a library of analogs with variations in the substituents on both the phenyl ring and the butanamide chain, researchers can perform structure-activity relationship (SAR) studies to optimize for potency and selectivity against a particular biological target. researchgate.net The commercial availability of a wide range of substituted anilines and acylating agents makes the synthesis of such libraries amenable to parallel synthesis techniques, which are often employed in the construction of screening libraries. ljmu.ac.uk

Exploration of Pseudo-Natural Product Design Principles in Chemical Biology

Pseudo-natural products are simplified or hybrid molecules inspired by the structures of natural products. nih.govresearchgate.net This design strategy aims to capture the biological relevance of natural products while improving their synthetic accessibility and allowing for the exploration of novel chemical space. nih.govmpg.de

The simple amide structure of this compound could be considered a fragment that can be incorporated into more complex pseudo-natural product designs. dtu.dk By combining this N-phenyl amide fragment with other natural product-derived motifs, it may be possible to generate novel molecules with unique biological activities. nih.gov The principles of pseudo-natural product design often involve the combination of fragments from different natural product classes to create unprecedented molecular architectures. mpg.de The N-phenyl amide moiety, while not a direct natural product fragment, represents a common structural feature in many biologically active synthetic molecules and could be used to link or modify natural product-inspired scaffolds.

Chemical Stability and Degradation Pathways

Hydrolytic Degradation Mechanisms under Varying pH Conditions

Hydrolysis is a primary pathway for the degradation of amides. The rate and mechanism of this process for 2-bromo-N-(2-fluorophenyl)butanamide are significantly dependent on the pH of the surrounding medium. Amide hydrolysis can be catalyzed by both acid and base.

Under alkaline conditions , the amide bond is susceptible to nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate, which subsequently collapses to yield a carboxylate salt (sodium 2-bromobutanoate, if using NaOH) and the corresponding amine (2-fluoroaniline). researchgate.net The rate of alkaline hydrolysis generally increases with increasing hydroxide ion concentration. researchgate.net

In acidic media , the degradation mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This facilitates the attack by a water molecule, a weaker nucleophile than hydroxide. Following the formation of a tetrahedral intermediate and subsequent proton transfers, the amide bond is cleaved to produce 2-bromobutanoic acid and the 2-fluoroanilinium ion.

Near neutral pH , the rate of hydrolysis is typically much slower compared to acidic or alkaline conditions. nih.gov The degradation process is often characterized by sigmoidal curves, with an initial induction period followed by a more rapid loss of the parent compound. mdpi.com The stability is generally greatest in the neutral to slightly acidic range.

The expected influence of pH on the hydrolytic degradation rate and the primary products are summarized below.

Table 1: Effect of pH on Hydrolytic Degradation of this compound

pH Condition Relative Rate of Degradation Primary Degradation Products
Acidic (pH < 4) Moderate to Fast 2-bromobutanoic acid, 2-fluoroaniline (B146934) (as ammonium (B1175870) salt)
Neutral (pH 6-8) Slow 2-bromobutanoic acid, 2-fluoroaniline

Oxidative and Photolytic Degradation Processes

In addition to hydrolysis, this compound may be subject to degradation through oxidative and photolytic processes.

Oxidative Degradation: The molecule's aromatic ring and the aliphatic chain can be targets for oxidation. Strong oxidizing agents can potentially lead to hydroxylation of the fluorophenyl ring or oxidation of the butanamide side chain. However, N-substituted aromatic amides are generally stable to mild oxidation. The specific pathways and products of oxidative degradation would depend on the nature of the oxidant and reaction conditions.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can induce photodegradation. Halogenated organic compounds, in particular, can be susceptible to photolysis. researchgate.net The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds in the molecule and could be a primary site for photolytic cleavage. This homolytic cleavage would generate a bromine radical and an organic radical, initiating a cascade of further reactions that could lead to dehalogenation and the formation of various transformation products. The aromatic ring itself can absorb UV light, potentially leading to excited states that are more reactive. researchgate.net

Enzymatic Degradation and Biotransformation Pathways

In biological systems, the degradation of this compound can be mediated by enzymes. The primary route for enzymatic degradation is the hydrolysis of the amide bond, catalyzed by amidase or hydrolase enzymes. nih.gov This biotransformation would yield the same initial products as chemical hydrolysis: 2-bromobutanoic acid and 2-fluoroaniline.

The process typically involves two main stages: the adsorption of the enzyme onto the substrate's surface, followed by the catalytic hydrolysis of the target bond. nih.gov The presence and position of the halogen substituents (bromine and fluorine) can significantly influence the rate and feasibility of enzymatic degradation. While some microorganisms possess enzymes capable of metabolizing halogenated compounds, the C-F bond, in particular, is known for its high strength and resistance to cleavage, which may render the 2-fluoroaniline metabolite more persistent. Further biotransformation of the initial degradation products could involve dehalogenation or ring-opening pathways, depending on the specific microbial consortia and their enzymatic capabilities.

Identification and Characterization of Degradation Products

The identification of products formed during the degradation of this compound is crucial for understanding the complete degradation pathway. Based on the principal mechanisms discussed, a set of expected degradation products can be proposed.

The primary products resulting from the cleavage of the amide bond through hydrolysis or enzymatic action are well-defined.

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Products
Hydrolysis / Enzymatic Cleavage 2-bromobutanoic acid
2-fluoroaniline
Photolysis (initial step) 2-fluoro-N-(1-oxobutyl)phenyl radical

The characterization of these products typically involves a combination of analytical techniques. High-performance liquid chromatography (HPLC) is often used to separate the parent compound from its degradation products. Subsequent identification is achieved using mass spectrometry (MS) to determine the molecular weight and fragmentation patterns of the analytes, and nuclear magnetic resonance (NMR) spectroscopy to elucidate their precise chemical structures.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, enabling the separation of components within a mixture. For 2-bromo-N-(2-fluorophenyl)butanamide, various chromatographic methods are utilized for distinct purposes, from purity checks to the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the analysis of related bromo-amide compounds. researchgate.netresearchgate.net This method separates the target compound from impurities, starting materials, and by-products based on differential partitioning between the stationary and mobile phases.

A typical HPLC system for analyzing this compound would involve a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, and a UV detector set to an appropriate wavelength to monitor the effluent. sielc.com The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks.

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample
Peak No.Retention Time (min)Peak AreaArea %Identity
12.5415,8300.35Impurity A
24.884,495,12099.50This compound
36.126,7750.15Impurity B

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. While traditionally considered a "chiral-blind" technique, MS can be coupled with chiral separation tools like specialized GC columns to differentiate between enantiomers. nih.gov For a chiral molecule such as this compound, which contains a stereocenter at the second carbon of the butanamide chain, enantiomer separation is crucial.

This is achieved by using a GC column with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cz The enantiomers of the compound interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The mass spectrometer then provides structural confirmation and sensitive detection, making GC-MS ideal for trace-level analysis of enantiomeric impurities.

Table 2: Example GC-MS Data for Enantiomeric Separation
EnantiomerRetention Time (min)Mass Spectrum (m/z)Relative Abundance (%)
(R)-2-bromo-N-(2-fluorophenyl)butanamide12.35245, 247 (M+), 166, 11199.8
(S)-2-bromo-N-(2-fluorophenyl)butanamide12.81245, 247 (M+), 166, 1110.2

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively in research settings to monitor the progress of a chemical reaction. libretexts.org During the synthesis of this compound, TLC can be used to observe the consumption of starting materials (e.g., 2-fluoroaniline) and the formation of the desired product. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. The plate is then developed in an appropriate solvent system. By comparing the spots, a researcher can qualitatively assess the reaction's progress. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate a successful transformation. libretexts.org

Table 3: TLC Monitoring of the Synthesis of this compound
Time PointRf of Starting Material (2-fluoroaniline)Rf of ProductObservations
0 hr0.65-Only starting material present.
1 hr0.65 (faint)0.40Product spot appears, starting material diminishes.
2 hr-0.40Starting material spot has disappeared; reaction is complete.

Spectrophotometric Methods for Quantitative Analysis in Research Settings

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb ultraviolet or visible light. Aromatic compounds like this compound, containing a phenyl ring, typically exhibit strong UV absorbance. This property can be leveraged for its quantification in solution.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This technique is valuable for routine concentration checks in research settings. sphinxsai.comsphinxsai.com

Table 4: Illustrative Calibration Data for Spectrophotometric Analysis
Standard Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.458
200.610
250.763
Resulting Linear Equation: y = 0.0304x + 0.001; R² = 0.9999

Development of Stereoisomer-Specific Analytical Methods

As a chiral compound, the development of analytical methods that can distinguish between the enantiomers of this compound is of paramount importance. The biological and pharmacological activities of enantiomers can differ significantly. Therefore, methods that can confirm the enantiomeric purity of the compound are essential.

Beyond the use of chiral GC, chiral HPLC is a primary technique for enantioseparation. nih.gov This involves using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov

Another approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated using standard, non-chiral chromatography techniques like normal-phase HPLC on a silica (B1680970) gel column. mdpi.com The exploration and optimization of these stereoisomer-specific methods are a key focus in the analytical development of chiral compounds. jiangnan.edu.cn

An Exploration of this compound: Future Research and Applications in Chemical Biology

The field of chemical biology continually seeks novel molecular entities to probe complex biological systems and serve as starting points for therapeutic development. Within this context, halogenated amides represent a significant class of compounds, with their unique physicochemical properties making them valuable tools and lead structures. This article focuses on the chemical compound this compound, exploring potential future research directions and its prospective applications in the broader landscape of chemical biology. While specific research on this exact molecule is limited, its structure provides a framework for discussing advanced strategies in medicinal chemistry and drug discovery.

Future Research Directions and Potential Applications in Chemical Biology

The structural features of 2-bromo-N-(2-fluorophenyl)butanamide, including a chiral center, a reactive bromine atom, and a fluorinated phenyl ring, make it an intriguing scaffold for future investigation. The following sections outline prospective research avenues that could unlock the potential of this and related butanamide compounds.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C2, fluorine on phenyl). Key signals: ~δ 4.5 ppm (CH2Br), δ 160–165 ppm (C=O).
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • GC-MS/HPLC : Assess purity (>98%) and detect trace impurities (e.g., debrominated byproducts) .

How can computational chemistry predict the reactivity and biological interactions of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (amide N) sites.
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonds.
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP ~2.5) using QSAR models. Tools like Schrödinger Suite integrate these analyses .

What strategies elucidate the metabolic pathways of this compound in in vitro models?

Q. Advanced

  • LC-MS/MS : Identify metabolites in liver microsomes (human/rat). Phase I metabolites (hydroxylation) and Phase II (glucuronidation) are prioritized.
  • Isotopic tracing : ¹³C-labeled compound tracks metabolic fate.
  • Enzyme inhibition assays : Test CYP450 isoforms (e.g., CYP3A4) to identify metabolic enzymes .

What are key considerations for ensuring stability during storage and handling?

Q. Basic

  • Storage : Inert atmosphere (Argon), desiccated at –20°C to prevent hydrolysis of the amide bond.
  • Light sensitivity : Amber vials to avoid photodegradation of C-Br bonds.
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.